2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Description
Properties
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3S/c1-15(2)4-3-7-14-8(9(10,11)12)6(5-13)16-7/h3-4H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFFHFUQCAESY-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC(=C(S1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC(=C(S1)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dimethylamino and trifluoromethyl groups via substitution reactions. The final step often involves the addition of the carbonitrile group under controlled conditions to ensure the desired configuration and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis
Key structural differences among thiazole derivatives lie in substituent positions and functional groups:
Pharmacological and Physicochemical Properties
- Carbonitrile vs. Ester : The target compound’s -CN group (vs. -COOCH₂CH₃ in analogues) may enhance hydrogen bonding but reduce solubility in aqueous media.
- Ethenyl Configuration : The (E)-ethenyl group in the target compound likely imposes rigidity, contrasting with flexible alkyl/aryl substituents in analogues. This could optimize binding to planar biological targets (e.g., kinase active sites) .
Biological Activity
2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound belonging to the thiazole family. Thiazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H8F3N3S
- Molar Mass : 247.24 g/mol
- IUPAC Name : 2-[2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
- Canonical SMILES : CN(C)C=CC1=NC(=C(S1)C#N)C(F)(F)F
Synthesis
The synthesis of this compound involves several steps, typically starting from 2-methyl-4-pyrones. The process may include:
- Enamination : Using dimethylformamide dimethyl acetal (DMF-DMA).
- Cycloaddition : Following a 1,6-conjugate addition/elimination or a 1,3-dipolar cycloaddition.
- Substitution : Introducing the dimethylamino group without disrupting the thiazole ring structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The following table summarizes its activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus spp. | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | Variable (dependent on derivative) | Inhibition of biofilm formation |
The compound has shown significant antibacterial activity against Gram-positive bacteria and moderate efficacy against Gram-negative strains .
Acetylcholinesterase Inhibition
Another crucial aspect of the biological activity is its role as an acetylcholinesterase (AChE) inhibitor. Compounds similar to this thiazole derivative have demonstrated potent AChE inhibitory actions with IC50 values ranging from 103.24 nM to 500.56 nM in various studies . The following table summarizes relevant findings:
| Compound ID | IC50 (nM) | Relative Potency (%) |
|---|---|---|
| Compound 10 | 103.24 | >50 |
| Compound 16 | 108.94 | >50 |
| Compound 13 | 500.56 | <25 |
These findings suggest that compounds with similar structural features could be developed as potential treatments for neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition .
The mechanism through which this compound exerts its biological effects involves:
- Interaction with Enzymes : The thiazole ring's aromaticity allows it to participate in various biochemical reactions, particularly with enzymes such as AChE.
- Binding Affinity : Molecular docking studies indicate that the compound can bind effectively to the active site of AChE, mimicking interactions seen with known inhibitors like donepezil .
Case Studies and Research Findings
Several research articles have documented the biological activities of thiazole derivatives:
- Study on AChE Inhibitors : A comprehensive evaluation demonstrated that certain thiazole derivatives exhibited significant AChE inhibitory activity comparable to established drugs .
- Antimicrobial Evaluation : Various studies reported that thiazole compounds possess broad-spectrum antimicrobial properties, indicating their potential in treating infections resistant to conventional antibiotics .
- Biofilm Inhibition Studies : Research has shown that these compounds can inhibit biofilm formation in pathogenic bacteria, presenting a novel approach to combatting chronic infections associated with biofilms .
Q & A
Advanced Question
- Catalyst Screening : Palladium or copper catalysts improve coupling efficiency for the ethenyl-dimethylamino moiety .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as shown in ethyl thiazole-carboxylate syntheses .
- Purification Techniques : Use of flash chromatography or recrystallization from ethanol/water mixtures, achieving >95% purity as reported for related trifluoromethyl-thiazoles .
What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Question
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO of the carbonitrile group is lowered by , favoring nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate steric effects of the dimethylamino group on transition-state geometries .
How is the E-configuration of the ethenyl group experimentally confirmed?
Basic Question
- X-ray Crystallography : Directly visualizes the spatial arrangement, as applied to ethyl 2-phenyl-5-trifluoromethyl-thiazole derivatives .
- NOESY NMR : Detects through-space interactions between the dimethylamino protons and adjacent thiazole protons, confirming the trans (E) configuration .
What are the challenges in synthesizing derivatives with modified substituents on the thiazole ring?
Advanced Question
- Regioselectivity : Competing substitution at the 4- and 5-positions requires directing groups (e.g., ) to control reactivity .
- Functional Group Compatibility : The group limits Grignard or organolithium reactions due to its electronegativity, necessitating protective strategies like silylation .
How does the compound’s stability vary under different storage conditions?
Basic Question
- Thermal Stability : Decomposition above 150°C, as observed in thermogravimetric analysis (TGA) of related thiazoles .
- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; recommend storage in amber vials at 4°C .
What role does the dimethylamino group play in the compound’s biological activity (if studied)?
Advanced Question
While biological data for this specific compound is limited, the dimethylamino group in analogous thiazoles enhances membrane permeability via increased lipophilicity. It may also act as a hydrogen-bond acceptor, influencing target binding in enzyme inhibition assays .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
